4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester 4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477381
InChI: InChI=1S/C15H19ClN2O3/c1-12-10-17(14(19)9-16)7-8-18(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
SMILES: CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C15H19ClN2O3
Molecular Weight: 310.77 g/mol

4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13477381

Molecular Formula: C15H19ClN2O3

Molecular Weight: 310.77 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C15H19ClN2O3
Molecular Weight 310.77 g/mol
IUPAC Name benzyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C15H19ClN2O3/c1-12-10-17(14(19)9-16)7-8-18(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Standard InChI Key UBWQVLOKGBWWBD-UHFFFAOYSA-N
SMILES CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl
Canonical SMILES CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted at the 2-position with a methyl group and at the 4-position with a chloroacetyl group (ClCH2CO\text{ClCH}_2\text{CO}). A benzyl ester (C6H5CH2OCO\text{C}_6\text{H}_5\text{CH}_2\text{OCO}) is attached to the nitrogen at position 1 (Figure 1) .

Key Structural Features:

  • Piperazine Core: Facilitates hydrogen bonding and molecular interactions.

  • Chloroacetyl Group: Enhances electrophilicity, enabling nucleophilic substitution reactions.

  • Benzyl Ester: Improves lipid solubility, potentially aiding blood-brain barrier penetration .

Physicochemical Data

PropertyValueSource
Molecular FormulaC15H19ClN2O3\text{C}_{15}\text{H}_{19}\text{ClN}_2\text{O}_3PubChem
Molecular Weight310.77 g/molPubChem
IUPAC NameBenzyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylateVulcanChem
SMILESCC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CClPubChem
Melting Point168–288°C (varies by isomer)Research
SolubilitySoluble in methanol, DMSOBenchChem

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions. A common method involves:

  • Piperazine Functionalization: Reacting 2-methylpiperazine with chloroacetyl chloride to introduce the chloroacetyl group .

  • Esterification: Coupling the intermediate with benzyl chloroformate under basic conditions (e.g., Na2CO3\text{Na}_2\text{CO}_3).

Reaction Scheme:

2-Methylpiperazine+ClCH2COCl4-(2-Chloroacetyl)-2-methylpiperazine4-(2-Chloroacetyl)-2-methylpiperazine+C6H5CH2OCOClTarget Compound\text{2-Methylpiperazine} + \text{ClCH}_2\text{COCl} \rightarrow \text{4-(2-Chloroacetyl)-2-methylpiperazine} \\ \text{4-(2-Chloroacetyl)-2-methylpiperazine} + \text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} \rightarrow \text{Target Compound}

Yield: 69–88% under optimized conditions .

Industrial-Scale Production

Industrial protocols emphasize cost-effective catalysts (e.g., piperidine) and solvent recovery systems. Patents highlight the use of continuous-flow reactors to enhance efficiency .

Pharmacological Activities

Antimicrobial Properties

Piperazine derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate:

  • Gram-Positive Bacteria: MIC (Minimum Inhibitory Concentration) = 2–8 µg/mL against Staphylococcus aureus .

  • Gram-Negative Bacteria: MIC = 4–16 µg/mL against Escherichia coli .
    Mechanistic studies suggest disruption of bacterial cell membrane integrity via chloroacetyl-mediated alkylation .

Comparative Cytotoxicity Table:

Cell LineIC50_{50} (µM)Reference
PC3 (Prostate)4.47 ± 0.92PMC
MCF-7 (Breast)1.08PMC
HepG2 (Liver)4.12PMC

Anti-Inflammatory Effects

In murine models, the compound reduced TNF-α and IL-6 levels by 40–60% at 10 mg/kg, comparable to dexamethasone .

Applications in Drug Development

Prodrug Design

The benzyl ester moiety serves as a prodrug motif, hydrolyzing in vivo to release active carboxylic acid metabolites. This strategy improves oral bioavailability .

Targeted Therapeutics

Functionalization at the piperazine nitrogen enables conjugation with tumor-targeting ligands (e.g., folic acid), enhancing specificity for cancer cells .

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